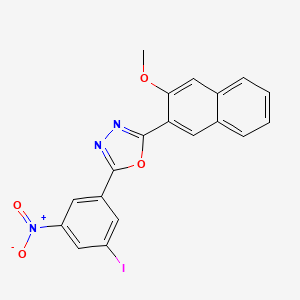
2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole
説明
2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole as a fluorescent probe for ROS detection involves the oxidation of the nitro group to a nitroso derivative in the presence of ROS. This reaction leads to a significant increase in fluorescence intensity, which can be measured using various spectroscopic techniques, including fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole are primarily related to its ability to detect ROS in biological systems. By selectively detecting ROS, this compound can provide valuable insights into the role of oxidative stress in disease development and progression. Additionally, the use of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole as a fluorescent probe can help identify potential therapeutic targets for ROS-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole as a fluorescent probe for ROS detection is its high selectivity and sensitivity. This compound can selectively detect ROS in biological systems with minimal interference from other cellular components. Additionally, the use of this compound as a fluorescent probe is relatively simple and cost-effective, making it a valuable tool for researchers working on a tight budget.
However, there are also limitations to the use of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole in lab experiments. One of the main limitations is its potential toxicity to cells at high concentrations. Therefore, it is essential to optimize the concentration of the compound to minimize its toxicity while still achieving accurate results.
将来の方向性
There are several future directions for the research and development of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole. One potential direction is the synthesis of analogs with improved selectivity and sensitivity for ROS detection. Additionally, the use of this compound as a fluorescent probe for other reactive species, such as reactive nitrogen species, could provide valuable insights into their role in disease development and progression. Finally, the development of new techniques for the delivery of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole to specific tissues and organs could further enhance its potential applications in scientific research.
In conclusion, 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole is a valuable compound with potential applications in scientific research. Its ability to selectively detect ROS in biological systems makes it a valuable tool for studying the role of oxidative stress in disease development and progression. However, further research is needed to optimize its use and explore its potential applications in other areas of scientific research.
科学的研究の応用
2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of 2-(3-iodo-5-nitrophenyl)-5-(3-methoxy-2-naphthyl)-1,3,4-oxadiazole to selectively detect ROS in biological systems makes it a valuable tool for studying the role of ROS in disease development and progression.
特性
IUPAC Name |
2-(3-iodo-5-nitrophenyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12IN3O4/c1-26-17-9-12-5-3-2-4-11(12)8-16(17)19-22-21-18(27-19)13-6-14(20)10-15(7-13)23(24)25/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQLILUBGVGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=NN=C(O3)C4=CC(=CC(=C4)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]dibutanamide](/img/structure/B4297776.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)

![3,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B4297792.png)
![2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297798.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)
![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)
![6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297836.png)
![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)